Product packaging for 4,4'-Stilbenedicarbonyl chloride(Cat. No.:CAS No. 23730-63-4)

4,4'-Stilbenedicarbonyl chloride

Cat. No.: B3254389
CAS No.: 23730-63-4
M. Wt: 305.2 g/mol
InChI Key: ZKXGEOSWQSVEBT-OWOJBTEDSA-N
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Description

Significance of Diacid Chlorides as Building Blocks in Organic Chemistry and Materials Science

Diacid chlorides, which possess two acyl chloride functional groups, are instrumental as fundamental building blocks in the realms of organic chemistry and materials science. Their bifunctional nature allows them to act as cross-linking agents or as monomers in polymerization reactions, leading to the formation of a diverse array of complex molecules and materials. The ability to form two new bonds enables the construction of linear polymers, such as polyamides and polyesters, which are classes of materials with significant commercial and industrial importance. rasayanjournal.co.in The specific geometry and rigidity of the hydrocarbon backbone connecting the two acyl chloride groups in a diacid chloride molecule play a crucial role in determining the properties of the resulting material.

Overview of Strategic Applications of Acyl Chlorides in Macromolecular and Supramolecular Architectures

The strategic application of acyl chlorides, particularly diacid chlorides, is central to the design and synthesis of sophisticated macromolecular and supramolecular structures. In macromolecular chemistry, they are indispensable for creating high-performance polymers. For instance, the reaction of diacid chlorides with diamines leads to the formation of polyamides, a class of polymers known for their exceptional strength and thermal stability. rsc.orgresearchgate.net Similarly, their reaction with diols yields polyesters.

In the domain of supramolecular chemistry, diacid chlorides are employed as ligands for the construction of metal-organic frameworks (MOFs). MOFs are crystalline materials composed of metal ions or clusters coordinated to organic molecules, forming one-, two-, or three-dimensional structures. nih.govresearchgate.net The porosity and functionality of MOFs can be tuned by carefully selecting the metal center and the organic linker, making them promising materials for applications in gas storage, separation, and catalysis. nih.govui.ac.id

Rationale for the Specific Focus on 4,4'-Stilbenedicarbonyl Chloride in Contemporary Research Paradigms

The specific focus on this compound in contemporary research is driven by the unique properties of the stilbene (B7821643) core integrated within its structure. The stilbene unit, a diarylethene, is a photochromic molecule, meaning it can undergo a reversible isomerization between its trans and cis forms upon exposure to light of specific wavelengths. This photo-responsiveness is imparted to the polymers and materials synthesized from this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H10Cl2O2 B3254389 4,4'-Stilbenedicarbonyl chloride CAS No. 23730-63-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(E)-2-(4-carbonochloridoylphenyl)ethenyl]benzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2O2/c17-15(19)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(18)20/h1-10H/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXGEOSWQSVEBT-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(=O)Cl)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)C(=O)Cl)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23730-63-4
Record name 4,4'-STILBENEDICARBONYL CHLORIDE
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Synthetic Methodologies for 4,4 Stilbenedicarbonyl Chloride

Established Reaction Pathways for Dicarboxylic Acid Chlorination

The transformation of carboxylic acids into their more reactive acid chloride counterparts is a fundamental reaction in organic synthesis. For dicarboxylic acids like 4,4'-stilbenedicarboxylic acid, this conversion allows for subsequent reactions such as amidation and esterification, crucial for the production of polymers, dyes, and other specialty chemicals.

Conversion from 4,4'-Stilbenedicarboxylic Acid Precursors

The primary precursor for the synthesis of 4,4'-stilbenedicarbonyl chloride is 4,4'-stilbenedicarboxylic acid. nih.gov This dicarboxylic acid consists of two carboxyphenyl groups linked by an ethylene (B1197577) bridge. The presence of two carboxylic acid functional groups allows for the formation of a diacyl chloride, making it a valuable monomer in polymerization reactions. The E-isomer of 4,4'-stilbenedicarboxylic acid is the most common and thermodynamically stable form due to its planar structure.

Reagents and Reaction Conditions for Carboxylic Acid Chloride Formation

The conversion of carboxylic acids to acyl chlorides is typically achieved using a variety of chlorinating agents. The choice of reagent can influence the reaction conditions, yield, and purity of the final product. Common reagents include thionyl chloride, oxalyl chloride, and phosphoryl chloride.

Thionyl chloride (SOCl₂) is a widely used and effective reagent for the preparation of acyl chlorides from carboxylic acids. wikipedia.orgmasterorganicchemistry.com The reaction proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a better leaving group. libretexts.org The subsequent nucleophilic attack by the chloride ion results in the formation of the acyl chloride. libretexts.org A significant advantage of using thionyl chloride is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the desired acyl chloride. wikipedia.org

The general mechanism involves the following steps:

Nucleophilic attack of the carboxylic acid's carbonyl oxygen on the sulfur atom of thionyl chloride. libretexts.org

Elimination of a chloride ion. libretexts.org

Nucleophilic attack by the chloride ion on the carbonyl carbon. libretexts.org

Departure of the chlorosulfite group, which then decomposes to SO₂ and another chloride ion. libretexts.org

For the synthesis of this compound, the reaction would typically involve heating 4,4'-stilbenedicarboxylic acid with an excess of thionyl chloride, often at reflux temperatures. commonorganicchemistry.com

Table 1: Thionyl Chloride-Mediated Synthesis of Acyl Chlorides

Reactant Reagent Conditions Products Byproducts

Oxalyl chloride ((COCl)₂) is another highly effective reagent for converting carboxylic acids to acyl chlorides. wikipedia.org It is often preferred for its milder reaction conditions compared to thionyl chloride. commonorganicchemistry.com The reaction is typically carried out at room temperature in an inert solvent like dichloromethane (B109758), often with a catalytic amount of N,N-dimethylformamide (DMF). commonorganicchemistry.comchemicalbook.com The DMF acts as a catalyst by first reacting with oxalyl chloride to form a Vilsmeier reagent, which is the active chlorinating agent. youtube.com

The reaction with oxalyl chloride also produces gaseous byproducts, carbon dioxide (CO₂) and carbon monoxide (CO), which simplifies product isolation. chemicalbook.com A study on the synthesis of 1,1'-biphenyl-4,4'-dicarbonyl chloride from its corresponding dicarboxylic acid utilized oxalyl chloride with catalytic DMF in tetrahydrofuran, followed by heating to reflux. chemicalbook.com This method resulted in a high yield of the diacyl chloride. chemicalbook.com

Table 2: Oxalyl Chloride-Mediated Synthesis of Acyl Chlorides

Reactant Reagent Catalyst Solvent Conditions Products Byproducts

Phosphoryl chloride (POCl₃), also known as phosphorus oxychloride, can also be employed for the synthesis of acyl chlorides from carboxylic acids. wikipedia.orgresearchgate.net The reaction mechanism is believed to involve the formation of a mixed anhydride (B1165640) intermediate. uni-stuttgart.de While effective, the reaction may require higher temperatures compared to thionyl chloride or oxalyl chloride. researchgate.net The byproducts of this reaction are phosphoric acid and hydrogen chloride. wikipedia.org

Research has shown that the reaction of carboxylic acids with POCl₃ can be facilitated by the presence of a base, such as pyridine (B92270) or triethylamine, to act as an HCl acceptor. wikipedia.orguni-stuttgart.de This method has been applied in various synthetic procedures, including the synthesis of esters and amides where the acyl chloride is generated in situ. rsc.org

Table 3: Phosphoryl Chloride-Mediated Synthesis of Acyl Chlorides

Reactant Reagent Conditions Products Byproducts

Optimization of Synthetic Protocols for Enhanced Yield and Purity

Optimizing the synthesis of this compound is crucial for its industrial applications. Key parameters for optimization include the choice of chlorinating agent, reaction temperature, reaction time, and the method of purification.

When using oxalyl chloride, the use of a catalyst like DMF is essential for achieving high conversion at milder temperatures. commonorganicchemistry.comchemicalbook.com The slow addition of the carboxylic acid to a solution of oxalyl chloride can help to minimize the formation of byproducts. orgsyn.org For thionyl chloride syntheses, ensuring an excess of the reagent and an adequate reflux time is important for complete conversion of both carboxylic acid groups. commonorganicchemistry.com

Purification of this compound typically involves removing the excess chlorinating agent and byproducts. Since the byproducts of thionyl chloride and oxalyl chloride reactions are gaseous, they are easily removed. wikipedia.orgchemicalbook.com Any remaining volatile impurities can often be removed under reduced pressure. chemicalbook.com Recrystallization from a suitable solvent can be employed to obtain a high-purity product. The melting point of this compound is reported to be 227-228 °C. chemicalbook.com

Scalable Synthetic Approaches for Industrial and Large-Scale Academic Applications

The industrial production of this compound primarily revolves around the synthesis of its precursor, 4,4'-stilbenedicarboxylic acid, followed by a chlorination step. Several scalable methods for producing the dicarboxylic acid have been developed.

One notable approach involves a three-step process starting from p-toluic acid. google.com This method includes the chlorination of p-toluic acid with sulfuryl chloride, followed by reaction with a trialkyl phosphite (B83602) to form a phosphonate (B1237965) compound. google.com The final step is a condensation reaction of the phosphonate with an alkyl p-formylbenzoate in the presence of an alkali metal alkoxide to yield dialkyl 4,4'-stilbenedicarboxylate, which can then be hydrolyzed to the dicarboxylic acid. google.com

Another industrially relevant method starts from p-cyanobenzyl halide. google.com This process involves a cross-linking reaction of p-cyanobenzyl halide catalyzed by a solid base to produce the intermediate 4,4'-stilbenedimethyl cyanide. google.com This intermediate subsequently undergoes alkaline hydrolysis in an aqueous solvent system to yield 4,4'-stilbenedicarboxylic acid with high purity and yield. google.com

A process for producing high-quality optical brightening agents utilizes methyl 4-formylbenzoate (B8722198) (MFB), a major by-product from the production of dimethyl terephthalate (B1205515) (DMT), as a recyclable source. researchgate.net In this multi-step synthesis, 4,4'-stilbenedicarboxylate is formed through the reaction of the aldehyde in MFB with ethyl 4-((diethoxyphosphoryl)methyl)benzoate. This dicarboxylate is then converted to this compound. researchgate.net

The final step in producing this compound is the chlorination of 4,4'-stilbenedicarboxylic acid. This is typically achieved using common chlorinating agents such as thionyl chloride or oxalyl chloride.

Interactive Data Table: Scalable Synthetic Approaches for 4,4'-Stilbenedicarboxylic Acid

Starting MaterialKey Reagents/ProcessIntermediate(s)Final Product (Precursor)Reported Advantages
p-Toluic acid1. Sulfuryl chloride2. Trialkyl phosphite3. Alkyl p-formylbenzoate, Alkali metal alkoxidep-(Chloromethyl)benzoic acid, Phosphonate compoundDialkyl 4,4'-stilbenedicarboxylateSuitable for general-purpose equipment
p-Cyanobenzyl halide1. Solid base (catalyst)2. Alkaline hydrolysis (aqueous system)4,4'-Stilbenedimethyl cyanide4,4'-Stilbenedicarboxylic acidHigh yield, high purity, mild conditions
Methyl 4-formylbenzoate (MFB)Ethyl 4-((diethoxyphosphoryl)methyl)benzoate4,4'-Stilbenedicarboxylate4,4'-StilbenedicarboxylateUtilizes industrial by-product

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for minimizing its environmental impact. These principles focus on reducing waste, using less hazardous materials, and improving energy efficiency.

A significant advancement in the green synthesis of the precursor, 4,4'-stilbenedicarboxylic acid, is a method that starts from p-cyanobenzyl halide. google.com This process is noted for its mild reaction conditions and high yields. google.com A key feature of this method is the use of a solid base as a catalyst and an aqueous solvent system for the hydrolysis step, which significantly reduces the generation of wastewater and harmful gases. google.com The process is highlighted as having low pollution, a primary goal of green chemistry. google.com

In contrast, older methods for synthesizing 4,4'-stilbenedicarboxylic acid, such as heating p-toluic acid with sulfur, are less environmentally friendly. prepchem.com These methods often require high temperatures and can produce hazardous by-products like hydrogen sulfide, necessitating special equipment for effluent treatment. prepchem.com The development of sulfur-free processes represents a significant step towards a greener synthesis. google.com

The use of recyclable catalysts is another cornerstone of green chemistry. While not specifically detailed for this compound synthesis in the provided results, the use of heterogeneous catalysts, such as zeolites, in solvent-free conditions has been shown to be effective for other organic syntheses and presents a potential avenue for greener production of this compound. rsc.org Solvent-free reactions, where applicable, can drastically reduce the environmental footprint of a chemical process. rsc.org

The final chlorination step to produce this compound from its dicarboxylic acid typically employs reagents like thionyl chloride or oxalyl chloride. While effective, these reagents can be hazardous. The principles of green chemistry would encourage the investigation of alternative, less hazardous chlorinating agents or catalytic methods that can operate under milder conditions and reduce the formation of toxic by-products.

Interactive Data Table: Green Chemistry Considerations in Synthesis

Green Chemistry PrincipleApplication in this compound SynthesisPotential Improvements
Waste Prevention Synthesis from p-cyanobenzyl halide is designed to minimize wastewater and gas emissions. google.comFurther optimization to reduce by-product formation in all synthetic routes.
Atom Economy Not explicitly calculated in the provided sources, but high-yield reactions are favored.Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product.
Use of Less Hazardous Chemicals Avoiding the use of sulfur, which can produce H2S. google.comprepchem.comExploring greener chlorinating agents or catalytic chlorination methods to replace thionyl chloride or oxalyl chloride.
Safer Solvents and Auxiliaries The use of an aqueous solvent system in the hydrolysis step of the p-cyanobenzyl halide route. google.comInvestigating solvent-free reaction conditions or the use of benign solvents like water or supercritical CO2.
Use of Catalysis Use of a solid base as a catalyst in the p-cyanobenzyl halide route. google.comExploring the use of recyclable heterogeneous catalysts like zeolites to simplify purification and reduce waste. rsc.org

Reactivity and Reaction Mechanisms of 4,4 Stilbenedicarbonyl Chloride

Nucleophilic Acyl Substitution Mechanisms at the Acyl Chloride Centers

The fundamental reaction pathway for 4,4'-stilbenedicarbonyl chloride is nucleophilic acyl substitution. This reaction involves the replacement of the chloride, which is an excellent leaving group, by a nucleophile. The process occurs at the electrophilic carbon atom of each of the two carbonyl groups.

The generally accepted mechanism for this reaction is a two-step process known as the addition-elimination mechanism. sparkl.me

Nucleophilic Attack and Formation of a Tetrahedral Intermediate : The reaction is initiated when a nucleophile attacks the electrophilic carbonyl carbon. This attack breaks the pi (π) bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen. science-revision.co.uk This intermediate is sp3-hybridized.

Elimination of the Leaving Group : The tetrahedral intermediate is unstable. The negative charge on the oxygen atom drives the reformation of the carbon-oxygen double bond. In this process, the chloride ion is ejected as the leaving group. sparkl.me

The high reactivity of acyl chlorides like this compound in these substitution reactions is attributed to the strong inductive electron-withdrawing effect of the chlorine atom. This effect makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack. While there is some resonance stabilization from the lone pairs on the chlorine, it is not sufficient to overcome the powerful inductive effect.

The rate and equilibrium of acylation reactions involving this compound are governed by kinetic and thermodynamic principles.

Kinetic Factors: The rate of the acylation reaction is influenced by several factors:

Strength of the Nucleophile : A stronger nucleophile will attack the electrophilic carbonyl carbon more readily, leading to a faster reaction rate.

Steric Hindrance : Bulky groups on either the nucleophile or near the acyl chloride centers can physically impede the nucleophile's approach, slowing down the reaction.

Thermodynamic Factors: From a thermodynamic standpoint, nucleophilic acyl substitution reactions are generally favorable when the resulting products are more stable than the reactants. The equilibrium of the reaction favors the side with the weaker base. Since the chloride ion is a very weak base, the equilibrium strongly favors the formation of the acylated product and the chloride ion over the starting materials. Acylation reactions are often exothermic, driven by the formation of a stable amide or ester bond which is energetically more favorable than the acyl chloride bond.

Table 1: Representative Kinetic Parameters for Acylation Reactions

Reactant SystemReaction Order (Overall)Activation Energy (Ea)Key Findings
Dibutylcarbamyl Chloride & DibutylamineSecond5.4 x 10⁴ J/molThe reaction was first order with respect to both reactants. Increasing temperature significantly increased the conversion rate.
Isobutyryl Chloride & AnilinesFirst (in each reactant)Not specifiedThe bromide is significantly more reactive than the chloride. The reaction is not catalyzed by the hydrogen halide produced.

This table presents representative data from studies on similar acyl chloride systems to illustrate general kinetic principles.

The environment in which the acylation reaction is conducted has a profound impact on its pathway, rate, and product yield. Key environmental factors include:

Solvent : The choice of solvent is critical. For polycondensation reactions, polar aprotic solvents like N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), and dimethylformamide (DMF) are often used because they can dissolve the resulting polymer. In some techniques, like interfacial polymerization, a two-phase system of immiscible solvents (e.g., water and an organic solvent) is employed.

Temperature : Acylation reactions with highly reactive acyl chlorides are often exothermic and can proceed rapidly even at low temperatures. Low-temperature conditions (e.g., 0°C to room temperature) are frequently used in solution polycondensation to minimize side reactions and obtain high molecular weight polymers with well-defined structures. scirp.org Conversely, higher temperatures can increase the reaction rate but may also lead to degradation or undesirable side reactions.

Catalysts/Additives : While many reactions with acyl chlorides proceed readily without a catalyst, an acid scavenger is often required. The reaction produces hydrochloric acid (HCl) as a byproduct, which can protonate and deactivate amine nucleophiles. libretexts.org Tertiary amines like pyridine (B92270) or triethylamine, or inorganic bases, are commonly added to neutralize the HCl as it forms. In some direct polycondensation methods not involving acyl chlorides, condensing agents and solubility promoters like lithium chloride are used. rasayanjournal.co.in

Polycondensation Reactions Involving Diamine Monomers

Due to its bifunctional nature, this compound is an ideal monomer for step-growth polymerization, specifically polycondensation reactions with difunctional nucleophiles like diamines. These reactions lead to the formation of high-performance aromatic polyamides.

When this compound reacts with an aromatic or aliphatic diamine, a polyamide is formed. The underlying mechanism for each amide linkage is the same nucleophilic acyl substitution described previously.

The process begins with the nucleophilic attack of the lone pair of electrons on a nitrogen atom of the diamine on one of the carbonyl carbons of the stilbene (B7821643) monomer. sparkl.me This forms a tetrahedral intermediate, which then collapses, eliminating a chloride ion and forming an amide bond. A molecule of HCl is produced as a byproduct. libretexts.org Since both monomers are bifunctional, this reaction can occur at both ends of each molecule, leading to the growth of a long polymer chain. The resulting polymers, which feature aromatic rings directly in the polymer backbone, are known as aramids. These materials are often characterized by high thermal stability and mechanical strength due to the rigidity of the aromatic structures. science-revision.co.uk

Interfacial polycondensation is a powerful technique for synthesizing high molecular weight polyamides under mild conditions. This method involves two immiscible liquid phases.

Phase 1 (Aqueous Phase) : Contains the diamine monomer and an inorganic base (like NaOH) which acts as an acid scavenger.

Phase 2 (Organic Phase) : Contains the diacyl chloride monomer (this compound) dissolved in a suitable organic solvent (e.g., dichloromethane (B109758) or chloroform).

The polymerization reaction occurs exclusively at the interface between the two liquid layers. As the polymer forms at the interface, it can be continuously pulled out as a film or fiber. This method is advantageous because the reaction is very fast at room temperature, and the stoichiometry at the interface is self-balancing, often leading to the formation of high molecular weight polymers.

Low-temperature solution polycondensation is another widely used method for preparing aromatic polyamides from monomers like this compound. scirp.org

In this technique, both the diacyl chloride and the diamine are dissolved in a single polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc). dp.tech The reaction is typically carried out at temperatures ranging from -20°C to 25°C. An acid acceptor, such as pyridine or calcium chloride, is often added to the solution to neutralize the HCl byproduct, preventing the protonation of the amine groups which would halt chain growth. rasayanjournal.co.in This method allows for excellent control over the reaction conditions, stoichiometry, and monomer concentration, which in turn enables the synthesis of high molecular weight, soluble, and processable polyamides with uniform structures. Several high-performance aromatic polyamides have been successfully synthesized using this approach. scirp.orgresearchgate.net

Applications As a Monomer in Polymer Science

Engineering of Stilbene-Containing Polyamides

The engineering of stilbene-containing polyamides involves the polycondensation reaction of 4,4'-stilbenedicarbonyl chloride or its corresponding dicarboxylic acid with various aliphatic or aromatic diamines. The structural design hinges on the rigid and linear geometry of the trans-stilbene (B89595) unit, which is the thermodynamically more stable and commonly used isomer. This rigidity contributes to the creation of polymers with high thermal stability and ordered chain packing.

Polymerization is typically carried out via low-temperature solution polycondensation. In this method, the highly reactive this compound is dissolved in an aprotic polar solvent, and the diamine is added to the solution. The reaction is highly efficient, proceeding rapidly to form high molecular weight polyamides. Control over the polymerization is achieved by precise stoichiometric balance of the monomers, maintaining low temperatures to prevent side reactions, and ensuring high monomer purity. The resulting polymer is a poly(amic acid) which can then be processed. core.ac.uk The incorporation of the stilbene (B7821643) unit is a deliberate design choice to introduce photo-functionality and enhance the thermomechanical properties of the final polyamide.

The stilbene moiety profoundly influences the architecture and properties of the resulting polyamides. Its primary effects include:

Increased Rigidity and Thermal Stability : The rigid, planar structure of the stilbene unit restricts the rotational freedom of the polymer backbone, leading to polymers with high glass transition temperatures (Tg) and excellent thermal stability. researchgate.net

Photoresponsive Behavior : The central double bond of the stilbene unit can undergo a reversible trans-cis isomerization upon exposure to specific wavelengths of UV light. nih.govrsc.org This photochemical reaction alters the geometry of the polymer chain from a linear, extended conformation (trans) to a bent, more compact one (cis). This change at the molecular level can manifest as macroscopic changes in the material's properties, such as solubility, viscosity, and optical characteristics.

Liquid Crystalline Properties : The linear and rigid nature of the stilbene unit can promote the formation of liquid crystalline phases in the polyamides, leading to materials with a high degree of molecular orientation and enhanced mechanical properties.

Development of Stilbene-Containing Polyesters

Stilbene-containing polyesters are synthesized through the polycondensation of this compound or its diacid derivative with various diols. A common strategy involves copolymerization, where another dicarboxylic acid, such as terephthalic acid, is included to tailor the final properties of the polyester (B1180765). google.com

The polymerization can be performed through melt or solution polycondensation. In a typical process, the monomers (e.g., 4,4'-stilbenedicarboxylic acid, terephthalic acid, and a diol like 1,4-cyclohexanedimethanol) are heated together in the presence of a catalyst. google.com Control is maintained by regulating the temperature, pressure (to remove condensation byproducts like water), and reaction time to achieve the desired intrinsic viscosity (I.V.), which is an indicator of molecular weight. By adjusting the molar ratio of the stilbene monomer to the comonomer, properties such as impact strength and glass transition temperature (Tg) can be precisely controlled. google.com For example, incorporating trans-4,4'-stilbenedicarboxylic acid (SDA) into a polyester made with terephthalic acid and 1,4-cyclohexanedimethanol (B133615) can significantly enhance impact strength, particularly at low temperatures. google.com

Table 1: Properties of Copolyesters with Varying trans-4,4'-Stilbenedicarboxylic Acid (SDA) Content

Mol % Terephthalic Acid Mol % SDA Intrinsic Viscosity (I.V.) Glass Transition Temp. (Tg) Notched Izod Impact Strength (ft-lb/in. at 23°C) Notched Izod Impact Strength (ft-lb/in. at -40°C)
90% 10% 1.04 103°C 24 15
80% 20% 0.95 108°C 16 14
70% 30% 0.91 115°C 18 14

Data sourced from patent information, illustrating the effect of incorporating SDA on the physical properties of copolyesters based on 1,4-cyclohexanedimethanol. google.com

Synthesis of Polyimides and Polyurethanes Incorporating 4,4'-Stilbenedicarbonyl Units

The incorporation of 4,4'-stilbenedicarbonyl units into polyimides and polyurethanes yields high-performance materials with unique functionalities.

Polyimides : The synthesis of stilbene-containing polyimides typically follows a two-step process. core.ac.uk First, this compound reacts with an aromatic diamine in a polar aprotic solvent to form a soluble poly(amic acid) precursor. This precursor solution can be cast into a film or spun into fibers. In the second step, the poly(amic acid) is converted to the final polyimide through thermal or chemical imidization, a process that involves cyclodehydration to form the stable imide ring. core.ac.uk The resulting polyimides exhibit exceptionally high thermal stability, with decomposition temperatures often exceeding 500°C, good mechanical properties, and the characteristic photo-responsiveness of the stilbene unit. researchgate.net

Polyurethanes : To synthesize stilbene-containing polyurethanes, this compound is typically first converted into a polyester diol. This is achieved by reacting it with an excess of a short-chain diol. This stilbene-containing macrodiol is then reacted with a diisocyanate in the presence of a catalyst to form the final polyurethane. mdpi.com The stilbene unit is integrated into the soft segment of the polyurethane, imparting rigidity, thermal stability, and photo-switchable properties to the elastomer.

Precision Polymer Synthesis via Controlled Polymerization Methods

While polycondensation is the standard method for polymers made from this compound, precision polymer synthesis relies on controlled radical polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. nih.govrsc.org These methods are not typically used to directly polymerize diacyl chlorides. Instead, a functional monomer containing the stilbene moiety and a polymerizable group (e.g., a vinyl, acrylate, or methacrylate (B99206) group) is first synthesized. mdpi.comwiley-vch.de

Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) are powerful techniques that allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures like block copolymers. nih.govyoutube.com

Synthesis Strategy : A common approach involves preparing a stilbene-containing monomer, for example, by reacting a hydroxyl-functionalized stilbene with acryloyl chloride. This stilbene-acrylate monomer can then be polymerized using ATRP or RAFT. mdpi.com Control in these systems is achieved through a reversible activation-deactivation process of the growing polymer chains, which minimizes termination reactions. acs.orgcornell.edu This precision allows for the creation of well-defined materials where the photoresponsive stilbene units can be strategically placed within the polymer architecture to create advanced functional materials for applications in nanotechnology, drug delivery, and smart coatings. youtube.com

Step-Growth Polymerization Mechanisms

Step-growth polymerization is the primary method for polymerizing this compound. wikipedia.orguomustansiriyah.edu.iqscribd.com In this process, the monomer reacts with other bifunctional monomers, such as diamines or diols, to form dimers, trimers, and eventually long polymer chains. wikipedia.org The reactions are typically condensation reactions, where a small molecule, in this case, hydrogen chloride (HCl), is eliminated. uomustansiriyah.edu.iq

When this compound reacts with a diamine, it forms a polyamide. The reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom of the amine group attacks the carbonyl carbon of the acyl chloride. This process is often carried out at low temperatures in a suitable solvent. researchgate.net

Similarly, reacting this compound with a diol produces a polyester. This reaction also follows a nucleophilic acyl substitution mechanism, with the oxygen atom of the hydroxyl group acting as the nucleophile.

The molecular weight and properties of the resulting polymers are highly dependent on the stoichiometry of the reactants and the reaction conditions. wikipedia.org Precise control over these factors is crucial for achieving desired polymer characteristics.

Chain-Growth Polymerization in Related Systems

Chain-growth polymerization, which involves the sequential addition of monomers to a growing chain with a reactive center, is not the typical mechanism for acyl chlorides like this compound. wikipedia.org This type of polymerization is more common for monomers with carbon-carbon double bonds. wikipedia.org

However, the principles of chain-growth can be applied to systems involving this monomer in more complex, multi-step synthetic strategies. For instance, the stilbene core of the monomer contains a double bond that could potentially participate in certain types of chain-growth reactions under specific catalytic conditions, though this is not its primary application.

More relevant to "related systems" is the use of acyl chlorides as terminating agents in living polymerization, a type of chain-growth polymerization where the reactive chain end is preserved. mdpi.com In such a scenario, a pre-formed polymer chain with a reactive anionic or other nucleophilic end-group could be reacted with this compound. This would not be a polymerization of the stilbene monomer itself, but rather a method to cap the living polymer chains or to create block copolymers by linking two living polymer chains together. mdpi.comlibretexts.org

Incorporation into Advanced Polymeric Materials

The unique structure of this compound makes it a valuable component in the synthesis of advanced materials with tailored properties.

Block Copolymers and Dendrimers

Block copolymers are macromolecules composed of two or more distinct polymer chains linked together. This compound can be used to synthesize block copolymers by acting as a linking agent between two pre-existing polymer chains. researchgate.net For example, two living polymer chains with nucleophilic end groups can react with the two acyl chloride groups of the monomer to form an A-B-A type block copolymer, where 'A' represents the pre-existing polymer and 'B' is the stilbene unit.

Dendrimers are highly branched, tree-like macromolecules with a well-defined structure. nih.gov While this compound is not a typical building block for the iterative growth of dendrimers, its bifunctional nature allows it to be incorporated into the core or as a branching unit in certain dendrimer architectures. For instance, it could react with amine-terminated dendrons to create a larger, more complex dendritic structure. The stilbene unit's inherent fluorescence also makes it an interesting component for creating functional dendrimers for sensing or imaging applications.

Functional Polymer Networks

Functional polymer networks are cross-linked polymers designed to have specific chemical or physical functionalities. This compound can act as a cross-linking agent to form such networks. When reacted with a multifunctional monomer (having more than two reactive groups), such as a triamine or a triol, a three-dimensional polymer network is formed.

The stilbene core of the monomer can impart photo-responsive properties to the network. The carbon-carbon double bond in the stilbene unit can undergo a reversible [2+2] cycloaddition reaction upon exposure to specific wavelengths of light. This photo-dimerization can be used to create photo-cross-linkable or photo-degradable polymer networks, which have applications in areas such as photolithography and controlled-release systems.

Data Tables

Table 1: Polymerization Reactions of this compound

Co-monomer TypeResulting PolymerLinkage
DiaminePolyamideAmide
DiolPolyesterEster

Table 2: Properties of Polymers Derived from this compound

PropertyDescription
Thermal StabilityThe rigid stilbene core contributes to high thermal stability in the resulting polymers.
Mechanical StrengthThe aromatic and rigid nature of the monomer often leads to polymers with high tensile strength and modulus.
Optical PropertiesThe stilbene unit can impart fluorescence and photo-responsive behavior to the polymer.

Role As a Linker in Covalent Organic Frameworks Cofs and Metal Organic Frameworks Mofs

Design Principles for Framework Materials Utilizing 4,4'-Stilbenedicarbonyl Chloride

The utility of this compound as a molecular building block in reticular chemistry is grounded in the distinct geometric and electronic properties of the stilbene (B7821643) backbone. The design of crystalline, porous frameworks relies on predictable and well-defined linker geometries to guide the assembly of desired network topologies.

Key design principles include:

Stereoisomerism: The stilbene core can exist as two isomers, trans (E) and cis (Z), which have profoundly different shapes. The trans isomer is a linear, rigid rod-like molecule, a feature highly sought after for constructing extended, porous networks. In contrast, the non-linear, bent geometry of the cis isomer can be exploited to generate novel and more complex topologies that are otherwise inaccessible. rsc.orgrsc.org The choice of isomer is a primary tool for controlling the final structure of the framework.

Rigidity and Length: The rigid nature of the stilbene unit ensures that the intended geometry is transferred from the molecular level to the macroscopic framework, which is essential for achieving high crystallinity and permanent porosity. As a relatively long linker, it facilitates the formation of frameworks with large pores and high surface areas.

Conjugated π-System: The conjugated system extending across the two phenyl rings and the central double bond imparts important electronic and photophysical properties. Stilbene-based linkers are known for their luminescence, a property that can be retained or even modulated within the framework structure, making them suitable for applications in sensing and optics. researchgate.net This conjugation also contributes to the thermal stability of the resulting material.

Functional Group Reactivity: The terminal acyl chloride groups of this compound are highly reactive, enabling the formation of strong covalent bonds (e.g., amide, ester) under relatively mild conditions. This is particularly advantageous for COF synthesis, where robust, irreversible linkages are required to form a stable, crystalline network.

By manipulating these characteristics, chemists can fine-tune the physical and chemical properties of the resulting frameworks, controlling aspects like pore size, topology, and functionality. rsc.orgnih.gov

Synthetic Methodologies for MOF and COF Assembly

The assembly of crystalline frameworks from molecular linkers like this compound is achieved through several synthetic techniques. The choice of method depends on the desired framework (MOF or COF), the reactivity of the precursors, and the targeted material properties.

Solvothermal and hydrothermal syntheses are the most common methods for producing high-quality, crystalline MOFs and COFs. These processes involve heating the reactants in a sealed vessel at temperatures above the boiling point of the solvent. The increased pressure and temperature facilitate the dissolution of precursors and promote the crystallization of the framework.

In a typical solvothermal synthesis of a MOF using the related dicarboxylic acid, the linker and a metal salt are dissolved in a high-boiling point solvent, such as N,N-dimethylformamide (DMF), and heated for a period ranging from hours to days. researchgate.net For instance, zinc-based MOFs incorporating the trans-4,4'-stilbenedicarboxylate linker have been successfully synthesized via solvothermal reactions in DMF. researchgate.net Similarly, lanthanide-based MOFs have been produced from the (Z)-isomer of the dicarboxylic acid by heating the components at 80°C for 48 hours. rsc.org

For COF synthesis, the high reactivity of this compound makes it an ideal candidate for solvothermal condensation with amine-based linkers to form highly stable imide-linked frameworks. The controlled reaction conditions of solvothermal synthesis help to balance the kinetics and thermodynamics of the reaction, favoring the formation of a crystalline, ordered product over an amorphous polymer. chemrxiv.org

Mechanochemistry, which uses mechanical force (e.g., grinding or milling) to induce chemical reactions, has emerged as a rapid, solvent-free, or low-solvent alternative to traditional solvothermal methods. rsc.orgnih.gov This approach offers significant advantages, including reduced energy consumption, shorter reaction times, and minimized solvent waste. researchgate.netbham.ac.uknih.gov

Mechanochemical synthesis of MOFs and COFs is typically performed in a ball mill, where the solid reactants are ground together, sometimes with a small amount of liquid additive (liquid-assisted grinding, LAG). bham.ac.uk The intense mechanical energy at the point of contact between the milling balls breaks down the crystal lattice of the reactants and initiates the chemical reaction to form the framework.

Given the high reactivity of this compound, mechanosynthesis represents a promising route for its use in COF construction. The solvent-free environment can be particularly beneficial for reactions involving moisture-sensitive acyl chlorides. This method has been successfully used to produce various framework materials, demonstrating its potential for the clean and efficient synthesis of stilbene-based COFs. rsc.orgresearchgate.net

Structural Influence of the Stilbene-Derived Linker on Framework Topology and Porosity

The geometry and rigidity of the stilbene-derived linker are determinant factors in the final topology, porosity, and stability of the framework. The principles of reticular chemistry allow for the prediction of framework structures based on the shape of the molecular building blocks.

COFs, however, are often isolated as microcrystalline powders, which are too small for conventional SCXRD. Their structures have traditionally been determined by a combination of powder X-ray diffraction (PXRD) and computational modeling. berkeley.edu More recently, advanced techniques such as three-dimensional electron diffraction (3D-ED) have enabled the determination of COF structures from single nanocrystals, representing a major advance in the field. berkeley.edu

The table below summarizes crystallographic data for several MOFs constructed using stilbene-based linkers, illustrating the structural diversity achieved.

Framework NameMetal IonLinker IsomerCrystal SystemSpace GroupKey Structural FeatureReference
Zn₃L₃(DMF)₂ Zn(II)transTrigonalR-32D hexagonal network researchgate.net
Sm-MOF Sm(III)cisTriclinicP-12D non-interpenetrating sheet rsc.org
Eu-MOF (2D) Eu(III)cisTriclinicP-12D non-interpenetrating sheet rsc.org
Eu-MOF (3D) Eu(III)cisMonoclinicP2₁/n3D microporous framework (lmj1 net) rsc.org
Gd-MOF (3D) Gd(III)cisMonoclinicP2₁/n3D microporous framework (lmj1 net) rsc.org

This table is interactive and can be sorted by column.

The stability of a MOF or COF is a critical property for practical applications and is significantly influenced by the nature of the organic linker. The stilbene backbone provides a combination of rigidity and conjugation that enhances the robustness of the resulting framework.

Linker Conjugation: The extensive π-conjugation of the stilbene linker contributes to the electronic stability of the framework. This electronic delocalization can help to dissipate stress and energy, enhancing the material's resistance to thermal decomposition. Furthermore, the strong covalent bonds formed by the dicarbonyl chloride derivative in COFs, combined with the stability of the conjugated stilbene core, result in materials with exceptional chemical and thermal stability. The stability of frameworks is ultimately determined by a balance between the strength of the node-linker connections and the inherent stability of the building blocks themselves. nih.govnih.gov Research has shown that the (Z)-stilbene dicarboxylic acid linker can form initial 2D sheet-like frameworks that, over time, transform into more stable 3D microporous structures, indicating the thermodynamic drive towards more robust architectures. rsc.org These 3D frameworks were found to possess internal voids of up to 5.2 Å. rsc.orgrsc.org

Post-Synthetic Modification (PSM) of Stilbene-Containing Frameworks

Post-synthetic modification (PSM) is a powerful strategy for introducing chemical functionality into pre-existing COFs and MOFs without altering their underlying framework structure. nih.govacs.orgscispace.com This approach allows for the incorporation of functional groups that may not be compatible with the initial framework synthesis conditions. rsc.org For stilbene-containing frameworks, PSM opens up a vast landscape of possibilities for tuning their chemical and physical properties.

PSM strategies can be broadly categorized into covalent modification of the organic linkers and modification of the metal nodes (in MOFs) or linkages. researchgate.netacs.org

Covalent Post-Synthetic Modification:

This is the most common approach and involves chemical transformation of a reactive group on the stilbene linker. semanticscholar.org For instance, if a stilbene-based framework is synthesized with additional pendant functional groups (e.g., amino or vinyl groups), these can be subsequently modified. Common reactions employed in PSM include amide coupling, 'click' chemistry, and isocyanate condensations. nih.gov This allows for the precise installation of a wide array of functionalities, thereby altering properties such as:

Gas Sorption Properties: Introducing polar groups like amines can enhance the affinity of the framework for CO2.

Catalytic Activity: Grafting catalytic species, such as metal complexes or organocatalysts, onto the stilbene backbone can create highly active and reusable heterogeneous catalysts.

Sensing Capabilities: Attaching chromophores or fluorophores can lead to materials that exhibit a detectable response to the presence of specific analytes.

A key advantage of PSM is the ability to perform multi-step modifications, akin to traditional organic synthesis, to build complex functionalities within the pores of the framework. acs.org

Linkage Conversion and Metalation:

Another PSM strategy involves the chemical conversion of the linkages within the framework. For example, in COFs, imine linkages can sometimes be reduced to more stable amine linkages. Furthermore, functional groups on the stilbene linker can be used to chelate metal ions after the framework has been assembled, a process known as post-synthetic metalation. researchgate.net This is a versatile method for introducing catalytically active metal sites or enhancing the structural stability of the material.

The successful application of PSM on stilbene-containing frameworks relies on the preservation of the material's crystallinity and porosity. acs.org Therefore, reaction conditions must be carefully chosen to be mild enough not to degrade the parent framework. The ability to functionalize these robust, photoactive stilbene-based platforms post-synthetically makes them highly adaptable materials for a broad spectrum of advanced applications.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Reactivity and Reaction Pathways

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure and reactivity of chemical systems. For 4,4'-stilbenedicarbonyl chloride, DFT studies are crucial for understanding the reactivity of its functional groups—the acyl chlorides—and the influence of the central stilbene (B7821643) backbone on reaction mechanisms.

Researchers employ DFT to calculate various molecular properties that act as reactivity indicators. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, for instance, helps predict the molecule's electron-donating and accepting capabilities. The carbonyl carbons of the acyl chloride groups are highly electrophilic, a feature that can be quantified through DFT calculations of partial atomic charges and the Fukui function, which identifies the most susceptible sites for nucleophilic attack. researchgate.net This is fundamental for modeling polymerization reactions, such as the formation of polyesters or polyamides, where the acyl chloride reacts with diols or diamines.

DFT calculations can also map out entire reaction pathways for polymerization processes. By calculating the energies of reactants, transition states, and products, researchers can determine activation energies and reaction enthalpies. ugent.be This information reveals the kinetic and thermodynamic feasibility of a proposed reaction step. For instance, in the reaction of this compound with an aromatic diamine to form an aramid, DFT can elucidate the step-by-step mechanism, including the formation of the tetrahedral intermediate and the subsequent elimination of hydrogen chloride. Studies on related chlorinated compounds have shown that specific DFT functionals, such as WC04, can provide more accurate predictions for molecules containing chlorine. scite.ai

Table 1: Representative Data from DFT Analysis of a Stilbene-Derivative Monomer
Calculated ParameterTypical Finding/ValueSignificance in Reactivity Analysis
HOMO-LUMO Gap~3-4 eVIndicates chemical stability and electronic excitation properties.
Partial Charge on Carbonyl CarbonHighly positive (e.g., > +0.5)Confirms the high electrophilicity and susceptibility to nucleophilic attack.
Activation Energy for Amide Formation10-20 kcal/molProvides insight into the kinetics of polymerization. ugent.be
Reaction EnergyExothermicIndicates thermodynamic favorability of the polymerization reaction.

Molecular Dynamics (MD) Simulations of Polymerization Processes and Framework Assembly

While DFT provides a static, electronic picture, Molecular Dynamics (MD) simulations offer a dynamic view of molecular systems over time. MD is invaluable for studying the physical processes of polymerization and the self-assembly of monomers like this compound into larger structures such as polymers or Covalent Organic Frameworks (COFs). researchgate.netyoutube.com

In MD simulations, the interactions between atoms are described by a force field, which is a set of potential energy functions. mdpi.com To simulate a polymerization process, a simulation box is populated with monomer molecules (e.g., this compound and a co-monomer) and solvent. The simulation then proceeds by solving Newton's equations of motion for each atom, tracking their trajectories over time. Reactive force fields (e.g., ReaxFF) can be used to model the formation of covalent bonds dynamically, allowing researchers to observe chain growth, branching, and cross-linking as they occur. mdpi.com

For the assembly of COFs, MD simulations can predict how the rigid, directional nature of the this compound monomer guides the formation of ordered, porous networks. mdpi.com Simulations can reveal the most stable crystal packing arrangements (polymorphs), the evolution of pore size and shape during growth, and the role of solvent and temperature in directing the assembly process. mdpi.com By analyzing the trajectories, one can understand the conformational dynamics of the stilbene unit within the growing framework and its impact on the final material's structure and porosity. researchgate.net

Table 2: Typical Parameters and Outputs of an MD Simulation for COF Assembly
Simulation Parameter/OutputExample Value/DescriptionPurpose/Insight Gained
Force FieldCOMPASS or UFFDescribes the inter- and intramolecular forces governing molecular interactions.
Simulation Time10-100 nanosecondsAllows for the observation of initial nucleation and growth events.
System Size~10,000 - 100,000 atomsSufficient to model the formation of a representative framework unit cell.
Key Output: Radial Distribution FunctionPeaks indicate probable distances between monomers.Characterizes the short- and long-range order of the assembled structure.
Key Output: Mean-Squared DisplacementMonitors the diffusion of monomers.Provides insight into the kinetics of the assembly process. youtube.com

Computational Design and Prediction of Novel Materials Derived from this compound

Computational methods are increasingly used not just to analyze existing materials but to design new ones with tailored properties. Starting with a building block like this compound, computational screening can predict the properties of a vast library of hypothetical polymers or COFs that could be synthesized from it.

By combining this compound in silico with a diverse range of co-monomers (various diamines, diols, etc.), researchers can generate thousands of potential material structures. For each structure, properties such as thermal stability, mechanical strength (e.g., Young's modulus), electronic bandgap, and porosity can be rapidly estimated using DFT or coarse-grained models. This high-throughput screening allows for the identification of promising candidates for specific applications, such as high-strength fibers, gas separation membranes, or optoelectronic devices.

Machine learning (ML) models can further accelerate this process. nih.gov An ML model can be trained on a dataset of known polymers and their properties. Once trained, it can predict the properties of new, hypothetical polymers derived from this compound with remarkable speed and accuracy, based solely on their chemical structure. nih.gov This data-driven approach significantly reduces the time and experimental effort required to discover materials with desired performance characteristics, such as a high glass transition temperature for better shelf stability in certain applications. nih.gov

Table 3: Computationally Predicted Properties for Hypothetical Polymers from this compound
Co-monomer TypePredicted Polymer TypePredicted Key PropertyPotential Application
Aliphatic DiamineSemi-flexible PolyamideHigh tensile strength, moderate flexibilityAdvanced fibers, textiles
Aromatic Diamine (e.g., p-phenylenediamine)Rigid-rod AramidExceptional thermal stability (>500°C), high modulusAerospace components, protective apparel
Tetrahedral Amine (e.g., TAPA)3D Covalent Organic FrameworkHigh surface area (>1000 m²/g), permanent porosityGas storage, catalysis mdpi.com
Chiral DiolChiral Polyester (B1180765)Chiroptical activity, enantioselective recognitionChiral separations, sensing

Elucidation of Electronic Structure and Spectroscopic Properties of Stilbene-Derived Architectures

The stilbene core of this compound is a chromophore, meaning it absorbs light in the ultraviolet-visible range. The electronic and spectroscopic properties of materials derived from this monomer are of significant interest for applications in optics and electronics. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are essential for elucidating these properties. researchgate.net

TD-DFT calculations can predict the electronic absorption spectra of molecules and polymers. researchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, one can determine the wavelengths of maximum absorption (λ_max). These theoretical spectra can be compared directly with experimental UV-Vis spectra to confirm the structure of a synthesized material. researchgate.net

Furthermore, these calculations provide a detailed picture of the electronic structure, including the nature of the molecular orbitals involved in the transitions (e.g., π-π* transitions localized on the stilbene unit). nih.gov This understanding is critical for designing materials with specific optical properties. For example, by computationally modeling the effect of different substituents or co-monomers on the stilbene backbone, one can tune the absorption and emission wavelengths. This allows for the rational design of fluorescent polymers, optical brighteners, or materials for organic light-emitting diodes (OLEDs). Studies on stilbene derivatives show that theoretical calculations can achieve good agreement with experimental spectroscopic data, often with errors of less than 0.3 eV for electronic transitions. researchgate.net

Table 4: Comparison of Theoretical (TD-DFT) and Experimental Spectroscopic Data for a Stilbene Derivative
PropertyTheoretical Value (TD-DFT)Experimental ValueReference
First Absorption Band (λ_max)~320-350 nm~330-360 nm researchgate.net
Transition Energy~3.5-3.8 eV~3.4-3.7 eV researchgate.net
Nature of Transitionπ → π*Inferred from experiment nih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes to 4,4'-Stilbenedicarbonyl Chloride Analogues

The properties of materials derived from this compound are intrinsically linked to its molecular structure. Consequently, a significant avenue of future research involves the development of novel, efficient, and sustainable synthetic pathways to produce a diverse range of its analogues. Research efforts are anticipated to focus on introducing various functional groups onto the stilbene (B7821643) backbone. This could include adding electron-donating or electron-accepting substituents to the phenyl rings to tune the electronic and optical properties of the resulting materials. Furthermore, modifying the vinylic bridge could lead to analogues with altered geometric constraints and photo-isomerization behavior. The development of greener synthetic methods that minimize solvent use and by-product formation will be crucial for the environmentally friendly and industrial-scale production of these novel monomers.

Development of Advanced Polymerization Techniques for Stilbene-Based Macromolecules

While the 1,2-disubstituted nature of the stilbene core presents challenges for traditional polymerization, it also offers opportunities for creating polymers with unique architectures and high functional group density. acs.org Future research will likely concentrate on overcoming these polymerization challenges to synthesize novel macromolecules.

Advanced techniques such as reversible addition-fragmentation chain-transfer (RAFT) polymerization and other controlled radical polymerization methods are being explored. acs.org A particularly promising strategy is the free-radical copolymerization of functionalized stilbene monomers with electron-accepting monomers like maleic anhydride (B1165640) or N-substituted maleimides. acs.orgacs.org This approach leads to the formation of highly functional, alternating copolymers with a stiff polymer backbone. acs.orgacs.org Researchers are investigating various substituted stilbenes, including those with methyl, dialkyl amino, and t-butyl ester groups, to create new families of copolymers. acs.org These efforts aim to produce rod-like polymers and unique polyelectrolytes with tunable charge densities and potentially interesting aggregation behaviors in solution. acs.org

Table 1: Examples of Stilbene-Based Copolymer Systems

Stilbene Monomer Comonomer Resulting Polymer Type Potential Properties/Applications
N,N,N',N'-tetraethyl-4,4'-diaminostilbene Maleic Anhydride Alternating Copolymer, Polyampholyte (upon hydrolysis) Unique charge distribution along backbone acs.org
Methyl-substituted stilbenes Maleic Anhydride Alternating Copolymer Bimodal molecular weight distribution, interchain aggregation acs.org
Di-t-butyl-trans-4,4'-stilbenedicarboxylate t-butyl-4-maleimidobenzoate Polyanion Precursor Precursor to all-anionic polyelectrolytes after deprotection acs.org

This table is generated based on data from cited research articles.

Integration of this compound into Multi-Functional Materials

The inherent properties of the stilbene unit—namely its rigidity, planarity, and photo-responsive trans-cis isomerization—make it an ideal component for multi-functional materials. Future work will focus on integrating this compound into complex systems where multiple functionalities can operate synergistically. For instance, its incorporation into polymers can impart not only mechanical stiffness but also photo-switchable characteristics.

This could lead to the development of "smart" materials that change their properties, such as permeability or conformation, in response to light. Another area of exploration is the use of stilbene-based structures in drug delivery and biomedical applications. Encapsulating stilbene derivatives like resveratrol (B1683913) in nanoparticles has been shown to improve their solubility and bioactivity. mdpi.com By analogy, polymers or frameworks built from this compound could be designed as nanocarriers that release a therapeutic agent upon photo-irradiation, offering spatially and temporally controlled delivery.

Expanding Applications in Porous Materials and Heterogeneous Catalysis

The rigid and linear geometry of this compound makes it an excellent candidate as a building block or "strut" for the synthesis of crystalline porous materials (CPMs), such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). nih.gov These materials are of immense interest for applications in heterogeneous catalysis due to their high surface area, tunable pore sizes, and well-defined active sites. nih.govfrontiersin.org

The use of porous materials as catalyst supports offers significant advantages, including easy separation of the catalyst from the reaction products, potential for catalyst recycling, and enhanced stability. frontiersin.orglucp.net Future research will likely involve using this compound and its analogues to construct novel MOFs and COFs. The stilbene unit within the framework could provide structural integrity and, if functionalized, could itself act as a catalytic site or a photo-responsive gate to control substrate access to active sites within the pores. This opens up possibilities for creating highly selective and switchable catalysts for a variety of chemical transformations, from fine chemical synthesis to biomass conversion. manchester.ac.uk

Table 2: Advantages of Porous Materials in Heterogeneous Catalysis

Feature Benefit
High Surface Area Provides a large number of accessible active sites, enhancing reaction rates. nih.gov
Tunable Porosity Allows for size-selective catalysis and control over reactant/product diffusion. nih.gov
Chemical & Thermal Stability Enables use in a wide range of reaction conditions. frontiersin.org
Facile Catalyst Separation Simplifies product purification and allows for catalyst recovery and reuse. lucp.net

This table is generated based on data from cited research articles.

Synergistic Approaches Combining Experimental and Computational Research for Material Discovery

To accelerate the discovery and optimization of materials based on this compound, a synergistic approach combining experimental synthesis with computational modeling is essential. manchester.ac.ukrsc.org Computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, can predict the electronic structure, polymer conformation, and interaction energies of new stilbene-based materials before they are synthesized in the lab.

This predictive power can guide experimental efforts by identifying the most promising candidate structures for specific applications. rsc.org For example, modeling can help predict how different functional groups on a stilbene analogue will affect the bandgap of a resulting polymer or the binding affinity of a substrate in a porous catalyst. nih.gov This integrated approach, where computational insights inform experimental design and experimental results validate and refine computational models, will be a powerful engine for innovation, enabling the rational design of new materials with tailored properties for catalysis, electronics, and beyond. manchester.ac.ukrsc.org

Q & A

Q. What are the regulatory considerations for disposing of this compound waste in academic labs?

  • Methodological Answer : Neutralize with 10% sodium bicarbonate solution before disposal. Follow EPA guidelines for chlorinated waste (RCRA Code D003). Document waste streams using Safety Data Sheet (SDS) Section 13 protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.